2-tert-Butyl-1,1,3,3-tetramethylguanidine

概要

説明

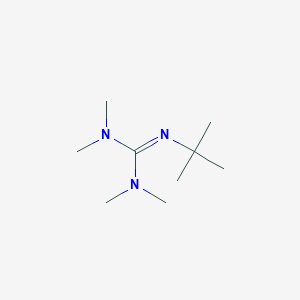

2-tert-Butyl-1,1,3,3-tetramethylguanidine, also known as Barton’s base, is an organic compound with the molecular formula C9H21N3. It is a sterically hindered guanidine base, named after Nobel Prize-winning British chemist Derek Barton. This compound is known for its strong basicity and is often used as a non-nucleophilic base in various organic reactions .

準備方法

Synthetic Routes and Reaction Conditions

2-tert-Butyl-1,1,3,3-tetramethylguanidine is synthesized through the reaction of tert-butylamine with a Vilsmeier salt, which is the reaction product of phosgene with tetramethylurea . The detailed synthetic procedure involves the following steps :

Preparation of Vilsmeier Salt: Triphosgene is reacted with N,N,N’,N’-tetramethylurea in anhydrous toluene under an argon atmosphere.

Reaction with tert-Butylamine: The Vilsmeier salt is then reacted with tert-butylamine, followed by refluxing and subsequent purification through distillation.

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield through optimized reaction conditions and purification techniques .

化学反応の分析

Nucleophilic Aromatic Substitution (SNAr) Reactions

BTMG facilitates SNAr reactions by deprotonating intermediates or stabilizing transition states. A notable application is in the synthesis of highly oxygenated dinaphthyl ethers , which are critical intermediates in natural product synthesis .

Example Reaction:

text1-Naphthol + 1-Fluoronaphthalene → Dinaphthyl Ether

Conditions:

BTMG outperforms traditional bases like K₂CO₃ in such reactions due to reduced side reactions and improved regioselectivity .

Aziridine Formation

BTMG catalyzes the formation of aziridines from epoxides via a ring-opening/ring-closing mechanism. This method is advantageous for synthesizing strained three-membered heterocycles .

Example Reaction:

textEpoxide + Amine → Aziridine

Conditions:

SuFEx Click Chemistry

BTMG enhances sulfur(VI) fluoride exchange (SuFEx) reactions, enabling near-quantitative yields in the synthesis of sulfonate esters.

Example Reaction:

textAlkyl Sulfonyl Fluoride + Phenol → Sulfonate Ester

Conditions:

- BTMG (1.5 equiv)

- THF, room temperature, 2 hours

Yield: 95–99%

Reactions with Isocyanates

BTMG reacts with isocyanates to form triazinedione heterocycles , which exhibit thermally reversible behavior. These adducts serve as latent isocyanate sources in polymer chemistry .

Key Data:

| Isocyanate | Adduct Structure | Cleavage Temperature | Released Product |

|---|---|---|---|

| Phenylisocyanate | 2:1 Triazinedione | 70°C | Free Phenylisocyanate |

| Hexylisocyanate | 2:1 Triazinedione | 160°C | Free Hexylisocyanate |

Characterization via NMR, IR, and X-ray diffraction confirms the adducts’ stability and thermal cleavage properties.

Carbon Dioxide Capture and Utilization

BTMG blended with 1-propanol demonstrates efficient CO₂ capture via a termolecular reaction mechanism. Kinetic studies using stopped-flow conductivity reveal:

Reaction Mechanism:

textBTMG + 1-Propanol + CO₂ → BTMG-Carbamate/1-Propanol Carbonate

Kinetic Parameters:

- Second-order rate constant:

- Activation energy:

This system is promising for industrial carbon capture due to its rapid kinetics and moderate energy requirements for solvent regeneration.

Case Studies in Reaction Efficiency

科学的研究の応用

Organic Synthesis

BTMG serves as a strong, non-nucleophilic base in organic synthesis. Its applications include:

- Nucleophilic Substitution Reactions : BTMG promotes nucleophilic aromatic substitution (SNAr) reactions for synthesizing complex molecules such as dinaphthyl ethers. This reaction involves the coupling of naphthols with activated fluoronaphthalenes .

- Formation of Aziridines : The compound acts as a catalyst in the formation of aziridines, showcasing its effectiveness in facilitating cyclization reactions .

| Reaction Type | Application |

|---|---|

| Nucleophilic Substitution | Synthesis of dinaphthyl ethers |

| Catalytic Reactions | Formation of aziridines |

Recent studies have explored the biological implications of compounds synthesized using BTMG. Notably:

- Antiproliferative Activity : Compounds derived from BTMG have demonstrated significant antiproliferative effects against triple-negative breast cancer (TNBC) cells. For example, jerantinine A (JA) and melodinine P (MP) exhibited IC50 values of 1.92 µM and 1.06 µM, respectively . These findings suggest that BTMG-derived compounds can inhibit cancer cell growth through mechanisms involving oxidative stress.

Pharmaceutical Development

BTMG plays a crucial role in the synthesis of pharmaceutical intermediates. Its ability to facilitate complex organic reactions enables the development of drug precursors and biologically active compounds that are essential in medicinal chemistry .

Industrial Applications

In addition to its research applications, BTMG is utilized in various industrial processes:

- Production of Polymers and Resins : The compound's strong basicity makes it suitable for producing polymers and resins used in coatings and adhesives.

- Chemical Manufacturing : BTMG is employed as an alternative to traditional inorganic bases, offering milder reaction conditions that enhance product yield and purity .

Case Study 1: Antiproliferative Activity Against TNBC

A study investigated the antiproliferative effects of BTMG-derived compounds on MDA-MB-231 cells:

| Compound | IC50 (µM) |

|---|---|

| Jerantinine A | 1.92 |

| Melodinine P | 1.06 |

| JA-Ac | 2.60 |

The results indicate that these compounds effectively inhibit TNBC cell growth through mechanisms involving oxidative stress and metabolic disruption.

作用機序

The mechanism of action of 2-tert-Butyl-1,1,3,3-tetramethylguanidine involves its strong basicity, which allows it to deprotonate various substrates, facilitating nucleophilic substitution and other organic reactions . Its steric hindrance prevents nucleophilic attack, making it an effective non-nucleophilic base .

類似化合物との比較

Similar Compounds

1,1,3,3-Tetramethylguanidine: Another strong base but with less steric hindrance compared to 2-tert-Butyl-1,1,3,3-tetramethylguanidine.

1,5-Diazabicyclo[4.3.0]non-5-ene: A bicyclic guanidine base with different steric and electronic properties.

7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene: A triazabicyclic base with unique reactivity.

Uniqueness

This compound is unique due to its combination of strong basicity and steric hindrance, which makes it an excellent non-nucleophilic base for promoting various organic reactions without undergoing nucleophilic attack .

生物活性

2-tert-Butyl-1,1,3,3-tetramethylguanidine (BTMG), also known as Barton's base, is a sterically hindered guanidine compound notable for its strong basicity and utility in organic synthesis. Its molecular formula is CHN, and it has gained attention for its biological activities, particularly in cancer research and organic reactions.

Synthesis and Properties

BTMG is synthesized through the reaction of tert-butylamine with a Vilsmeier salt, which is formed from phosgene and tetramethylurea. This compound exhibits a high acidity constant (pK) of approximately 14 in 50% aqueous ethanol and 24.31 in acetonitrile, indicating its strong basic characteristics that make it suitable for various chemical reactions .

Biological Activity

Recent studies have highlighted the biological activity of BTMG, particularly in the context of cancer treatment:

- Triple-Negative Breast Cancer (TNBC) : Research has shown that BTMG plays a significant role in the synthesis of compounds with potent antiproliferative effects against MDA-MB-231 TNBC cells. For instance, derivatives synthesized using BTMG demonstrated IC values ranging from 1.06 to 2.60 µM, indicating significant cytotoxicity .

- Mechanism of Action : The biological effects of BTMG are attributed to its ability to induce oxidative stress and alter cellular metabolism. In live-cell imaging assays, treatment with compounds derived from BTMG resulted in increased reactive oxygen species (ROS) accumulation, leading to cell cycle arrest in cancer cells .

Case Study 1: Antiproliferative Activity Against TNBC

In a recent study, various compounds synthesized using BTMG were tested for their antiproliferative activity against MDA-MB-231 cells. The results indicated that:

- Compounds Tested : JA (jerantinine A), MP (melodinine P), and their derivatives.

- Results :

- JA: IC = 1.92 µM

- MP: IC = 1.06 µM

- JA-Ac: IC = 2.60 µM

These findings suggest that BTMG-derived compounds can effectively inhibit the growth of TNBC cells through mechanisms involving oxidative stress and metabolic disruption .

Case Study 2: Reaction Efficiency in Organic Synthesis

BTMG has also been evaluated for its efficiency as a base in various organic reactions:

- Reactions : BTMG was utilized in SuFEx click chemistry, demonstrating enhanced reaction yields compared to traditional bases.

- Findings : The use of BTMG resulted in a near quantitative yield when reacting with alkyl sulfonyl fluorides, showcasing its effectiveness as a non-nucleophilic base that facilitates complex organic transformations .

Data Tables

| Compound | IC (µM) | Type of Activity |

|---|---|---|

| Jerantinine A | 1.92 | Antiproliferative |

| Melodinine P | 1.06 | Antiproliferative |

| Jerantinine A-Ac | 2.60 | Antiproliferative |

| Reaction Type | Yield (%) | Base Used |

|---|---|---|

| SuFEx Reaction | Near Quantitative | BTMG |

| Traditional Reaction | Low Yield | Conventional Bases |

Q & A

Basic Research Questions

Q. What are the primary synthetic applications of BTMG in organic chemistry?

BTMG is widely employed as a strong, non-nucleophilic base in coupling reactions. Key applications include:

- SNAr (Nucleophilic Aromatic Substitution) Reactions : BTMG promotes the synthesis of oxygenated dinaphthyl ethers by activating electron-deficient aryl fluorides, enabling efficient coupling with naphthols. This avoids the need for harsh inorganic bases like K₂CO₃ .

- Accelerated SuFEx Click Chemistry (ASCC) : BTMG synergizes with hexamethyldisilazane (HMDS) to enhance reaction kinetics in sulfur(VI) fluoride exchange reactions. This protocol reduces catalyst loading (as low as 1 mol%) and bypasses silyl ether pre-functionalization steps .

Q. How does BTMG compare to traditional inorganic bases in coupling reactions?

BTMG offers advantages in selectivity and reaction efficiency:

- Mild Conditions : Unlike NaOH or KOtBu, BTMG operates effectively at ambient temperatures, reducing side reactions (e.g., hydrolysis). For example, in nickel-catalyzed cross-coupling amination, BTMG achieves >80% yield with aryl halides and sulfonamides, outperforming carbonate bases .

- Solubility : BTMG’s organic solubility simplifies homogeneous reaction setups in non-polar solvents (e.g., THF, EtOAc), critical for photoinduced copper catalysis .

Advanced Research Questions

Q. What factors influence the selection of BTMG over other guanidine bases (e.g., TMG, DBU) in Pd-catalyzed cross-coupling reactions?

BTMG’s performance is governed by:

- Base Strength : With a higher pKa (~25.5) than TMG (pKa ~23.6), BTMG enhances nucleophilicity in aniline coupling partners. In Pd-catalyzed C-N bond formation, BTMG achieves 90% yield with aryl triflates, compared to 45% for TMG under identical conditions .

- Catalyst Pairing : BTMG pairs optimally with t-BuBrettPhos ligands, reducing steric hindrance and enabling room-temperature reactions (Table 1).

Table 1 : Yield variation with base and catalyst combinations in Pd-catalyzed C-N coupling

| Base | Catalyst | Temperature | Yield (%) |

|---|---|---|---|

| BTMG | t-BuBrettPhos | 25°C | 90 |

| DBU | t-BuXPhos | 80°C | 75 |

| TMG | AlPhos | 80°C | 62 |

Q. How does BTMG enhance reaction kinetics in Accelerated SuFEx Click Chemistry (ASCC)?

BTMG accelerates ASCC via dual mechanisms:

- Deprotonation : Rapid deprotonation of alcohol substrates generates reactive silyl ether intermediates.

- Silane Activation : BTMG activates HMDS, facilitating rapid Si-O bond formation. This reduces reaction times from hours to minutes (e.g., 10-minute completion for aryl ether synthesis) .

Q. What experimental parameters optimize BTMG’s efficacy in electrocatalytic amination?

In nickel-catalyzed redox-neutral coupling:

- Electrode Material : RVC (reticulated vitreous carbon) electrodes paired with BTMG achieve Faradaic efficiencies >75% due to enhanced electron transfer .

- Solvent System : EtOAc/water mixtures (4:1 v/v) minimize base decomposition and stabilize nickel intermediates .

Q. How does BTMG influence regioselectivity in photoinduced copper-catalyzed alkylation?

BTMG’s steric bulk directs alkylation to less hindered sites. For example, in the Cu-catalyzed coupling of tertiary thiols with alkyl halides, BTMG suppresses chlorosulfonylation side reactions, achieving 83% yield vs. 45% with DBU .

Q. Methodological Considerations

特性

IUPAC Name |

2-tert-butyl-1,1,3,3-tetramethylguanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21N3/c1-9(2,3)10-8(11(4)5)12(6)7/h1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQHJFPFNGVDEDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N=C(N(C)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10393758 | |

| Record name | 2-tert-Butyl-1,1,3,3-tetramethylguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29166-72-1 | |

| Record name | 2-tert-Butyl-1,1,3,3-tetramethylguanidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29166-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-tert-Butyl-1,1,3,3-tetramethylguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-tert-Butyl-1,1,3,3-tetramethyl-guanidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。